2-[(4-Chlorobenzyl)sulfanyl]benzenecarboxylic acid is a chemical compound with the linear formula C14H11ClO2S. It has a molecular weight of 278.76. This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals.
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-[(4-Chlorobenzyl)sulfanyl]benzenecarboxylic acid are not fully detailed in the search results. The compound has a molecular weight of 278.76.
Synthesis Analysis
The synthesis of 2-[(4-Chlorobenzyl)sulfanyl]benzenecarboxylic acid is described in the context of converting isocoumarin to 3,4-dihydroisocoumarin [ [] ]. While the specific reaction details for synthesizing this compound aren't provided, its role as an intermediate suggests a multi-step synthesis involving isocoumarin as a starting material.
Molecular Structure Analysis
The molecular structure of 2-[(4-Chlorobenzyl)sulfanyl]benzenecarboxylic acid has been determined using single-crystal X-ray diffraction [ [] ]. Key structural features include:
Dihedral angle: The two aromatic rings (benzoic acid and 4-chlorobenzyl) are not coplanar and are oriented at a dihedral angle of 67.18° [ [] ]. This suggests limited conjugation between the two ring systems.
Hydrogen bonding: The crystal structure reveals intermolecular O–H⋯O hydrogen bonds, leading to the formation of centrosymmetric dimers [ [] ]. This interaction contributes to the packing arrangement of the molecules within the crystal lattice.
C–H⋯π interaction: A C–H⋯π contact exists between the benzoic acid and 4-chlorobenzyl rings [ [] ]. This type of interaction, although weak, can further influence the crystal packing and potentially impact solid-state properties.
Physical and Chemical Properties Analysis
Beyond the structural information obtained from X-ray crystallography [ [] ], data regarding the physical and chemical properties of 2-[(4-Chlorobenzyl)sulfanyl]benzenecarboxylic acid is limited within the provided literature.
Applications
The current literature focuses on the use of 2-[(4-Chlorobenzyl)sulfanyl]benzenecarboxylic acid as a synthetic intermediate in the multi-step preparation of 3,4-dihydroisocoumarin [ [] ]. Specific applications and benefits beyond this synthetic utilization are not elaborated upon in the provided research articles.
Compound Description: This series of thirteen compounds was designed and synthesized as potent small molecules activating procaspase-3 for potential antitumor applications []. They incorporate structural features of PAC-1 (a known procaspase-3 activator) and oncrasin-1, a potential anticancer agent. Notably, compounds 5a, 5c-i, and 5k exhibited stronger cytotoxicity against three human cancer cell lines (SW620, PC-3, and NCI-H23) compared to both PAC-1 and oncrasin-1. Particularly, compounds 5c, 5e, 5f, and 5h demonstrated significantly higher potency, surpassing the reference compounds by approximately 4- to 5-fold in terms of IC50 values.
Compound Description: This compound is described in a crystallographic study focusing on its molecular conformation and intermolecular interactions []. The study highlights the presence of three independent molecules within the asymmetric unit, each exhibiting similar conformations. The chlorobenzene and trifluoromethylbenzene rings are found to be nearly perpendicular to the pyrimidinyl ring, while the two benzene rings themselves are roughly orthogonal.
Compound Description: This compound is another example from a crystallographic study exploring its molecular structure and crystal packing []. The research emphasizes the orientation of the S-bound benzene rings relative to the pyrimidine ring and the position of the methylpropyl group. The crystal structure reveals supramolecular layers within the bc plane, stabilized by C—H⋯π and π—π interactions.
Compound Description: This series of 1,4-dihydropyridine derivatives was synthesized and evaluated for its anti-exudative and anti-inflammatory properties []. These compounds were synthesized using cyanothioacetamide, N-(2,4-dichlorophenyl)acetoacetamide, and furfural as starting materials.
Compound Description: N-0164 is a potent and selective inhibitor of thromboxane A2 formation from prostaglandin endoperoxides in human platelet microsomes []. It exhibited a dose-dependent inhibitory effect with an IC50 value of 2.2 × 10−5 M.
Compound Description: PSI-697 is a potent and orally active P-selectin antagonist. It exhibits a dose-dependent inhibitory effect on the binding of human P-selectin to human P-selectin glycoprotein ligand-1 (PSGL-1) with an IC50 value in the range of 50–125 μM [, ].
Compound Description: This series of compounds was investigated for their inhibitory activity against 15-lipoxygenase (15-LOX), an enzyme involved in the production of pro-inflammatory mediators []. Compounds 7k, 7o, 7m, 7b, and 7i displayed significant potency with IC50 values ranging from 17.43 ± 0.38 to 27.53 ± 0.82 μM.
Compound Description: This compound serves as a ligand in the synthesis of Group 12 element complexes []. The research focuses on the structural assessment and hydrogen-bonded supramolecular assembly analysis of the resulting metal complexes.
Compound Description: This compound acts as a tetradentate bridging ligand in the synthesis of dinuclear cobalt and nickel complexes []. The study investigates the structures of these complexes and their urease inhibitory activities.
2-[(4-Chlorobenzyl)carbonylmethyl]benzoic acid
Compound Description: This compound acts as a crucial intermediate in the synthesis of 3,4-dihydroisocoumarin from isocoumarin [].
Compound Description: These two compounds, 5-phenyl-(5,6-diphenyl-)-1,2,4-triazine-3(2H)-thiones, were synthesized and their reactions with 1,2-dibromoethane were investigated [].
Compound Description: This compound is a key precursor in the synthesis of metal-free, zinc(II), and lead(II) phthalocyanines []. These phthalocyanines were designed for potential use as photosensitizers in photodynamic therapy (PDT).
Compound Description: This compound's crystal structure was analyzed to understand its conformational characteristics and intermolecular interactions [].
Compound Description: HOSBA was used as a ligand in the synthesis of carbon nanosphere-doped Zr-based metal-organic frameworks (MOFs) []. These MOFs were investigated for their potential application in supercapacitors.
Compound Description: The crystal structure of this compound was determined, revealing its conformational features and intermolecular interactions [].
5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-amine
Compound Description: This compound serves as a precursor for a variety of derivatives, including acylated compounds, urea derivatives, and thiazolidinones [].
Compound Description: The crystal structure of this compound was determined, highlighting its planar conformation and intermolecular hydrogen bonding patterns [].
1-{[4-(4-Halogenophenyl)-4H-1,2,4- triazol-3-yl]sulfanyl}acetyl-4-substituted thiosemicarbazides (7–19) and their cyclized derivatives (20–26)
Compound Description: This series of thiosemicarbazide derivatives and their cyclized counterparts containing two 1,2,4-triazole rings were synthesized and evaluated for their antimicrobial activity [].
Compound Description: This compound is a dinuclear tin(IV) complex where the tin atoms are bridged by carboxylate ligands []. The structure of the complex was determined using X-ray crystallography.
Compound Description: This series of thiazolo[3,2-b][1,2,4]triazole derivatives was synthesized and screened for their antibacterial, antifungal, and anti-inflammatory activities [].
Compound Description: This compound was synthesized and its crystal structure was determined. It exhibited good antitumor activity against the Hela cell line with an IC50 of 0.046 μmol/mL [].
Substituted 1,2,4-triazole derivatives starting from 2-[3-(4-chlorobenzyl)-5-(4-chlorophenyl)-1H-1,2,4-triazol-4-yl]-acetohydrazide
Compound Description: Fifteen novel heterocyclic compounds derived from 2-[3-(4-chlorobenzyl)-5-(4-chlorophenyl)-1H-1,2,4-triazol-4-yl]-acetohydrazide were synthesized and evaluated for their ability to inhibit pancreatic lipase, a key enzyme involved in fat digestion and absorption [].
Compound Description: These compounds were synthesized and evaluated for their in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains [].
Compound Description: This series of compounds serves as crucial intermediates in the synthesis of 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives, which were investigated for their β-catenin translocation capability and alkaline phosphatase (ALP) activation activity [].
Compound Description: These compounds represent three different classes of heterocyclic compounds that were synthesized and evaluated for their antibacterial and antifungal activities [].
1-{[(4-methyl-4h-1,2,4-triazol-3-yl)sulfanyl]-acetyl}thiosemicarbazides (3a-3g) and their cyclized products
Compound Description: A series of thiosemicarbazide derivatives and their cyclized products, 4H-1,2,4-triazole-3(2H)-thione derivatives and 2-amino-1,3,4-thiadiazole derivatives, were synthesized. Some of the synthesized compounds were evaluated for their effects on the central nervous system (CNS) in mice [].
Compound Description: EPC is an N-p-chlorobenzyl-substituted (E)-4′-hydroxy stilbazolium halide that exhibits pH-dependent changes in its absorption and emission spectra [].
Compound Description: MK-0591 is a potent and orally active leukotriene biosynthesis inhibitor that targets 5-lipoxygenase activating protein (FLAP) [, ]. It exhibits potent inhibitory activity against FLAP, leading to the inhibition of leukotriene synthesis.
Compound Description: This compound is a novel pyrazoline-bearing hybrid molecule designed as a potential anticancer agent. It incorporates 1,3,4-thiadiazole and dichloroacetic acid moieties [].
Compound Description: This series of novel oxadiazole derivatives were synthesized from pyrazinoic acid and evaluated for their antibacterial and antitubercular activities [].
Compound Description: AMSB demonstrated antidiabetic activity in streptozotocin (STZ)-induced diabetic rats. It improved glucose metabolism, regulated glycoprotein components, and showed a stable binding pattern to the active site of the insulin receptor in molecular modeling studies [].
2-((Carboxymethyl)sulfanyl)-4-oxo-4-(4-tert-butylphenyl)butanoic acid (compound 1) and its mono-Me ester (compound 2)
Compound Description: This compound and its mono-methyl ester were investigated for their binding interactions with human serum albumin (HSA) using fluorescence spectroscopy and molecular docking studies. The parent compound exhibits antiproliferative activity against human tumor cells with significant selectivity [].
Compound Description: These alkylsulfanyltriazoles were synthesized and their antituberculosis activity was evaluated [].
2-[(1-Oxidopyridin-4-yl)sulfanyl]benzoic acid
Compound Description: This compound's crystal structure was analyzed to understand its intermolecular interactions and packing arrangement [].
4-amino-3,5-bis(3-pyridyl)-1,2,4-triazole (3-bpt)
Compound Description: This compound, a 3,3′-dipyridyl connector, was utilized alongside various R-isophthalate ligands to construct a series of nine mixed-ligand coordination polymers with CoII, CuII, and CdII ions [].
Thiopyrano[2,3,4-cd]indoles
Compound Description: This class of compounds, specifically 2-[2-[1-(4-chlorobenzyl)-4-methyl-6-[(5-phenylpyridin-2-yl)methoxy]-4,5 -dihydro-1H-thiopyrano[2,3,4-cd]indol-2-yl]ethoxy]butanoic acid (14d, L-699,333), has been investigated for its 5-lipoxygenase (5-LO) inhibitory activity. These compounds showed potential as therapeutic agents for asthma and inflammatory diseases due to their ability to inhibit leukotriene biosynthesis [].
Compound Description: This compound's crystal structure has been analyzed, revealing two independent molecules with similar geometries in the asymmetric unit [].
Compound Description: This series of compounds was synthesized and evaluated for their anticancer activity against a panel of 60 human cancer cell lines, demonstrating promising activity against melanoma and breast cancer cell lines [].
Compound Description: This compound, containing a 1,3-dioxolane ring, a 1,2,4-triazole ring, and a hexylsulfonyl group, showed moderate antiradical activity in DPPH free radical scavenging assays [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Butafosfan is an organic phosphorus supplement that is given, most commonly with cyanocobalamin, to cattle, swine, horses, and poultry for the prevention or treatment of deficiencies. When given with cyanocobalamin, butafosfan alters lipid metabolism, serving to decrease the prevalence of subclinical ketosis.
Trimagnesium dicitrate is a magnesium salt composed of magnesium and citrate ions in a 3:2 ratio. It has a role as a laxative. It contains a citrate(3-). Magnesium citrate is a low volume and osmotic cathartic agent. The cathartic action works primarily through the high osmolarity of the solution which draws large amounts of fluid into space where is used. Magnesium citrate is considered by the FDA as an approved inactive ingredient for approved drug products under the specifications of oral administration of a maximum concentration of 237 mg. It is also considered as an active ingredient in over-the-counter products. Magnesium Citrate is the citrate salt of the element magnesium with cathartic activity. The cathartic action of magnesium cations appears to result, in part, from osmotically mediated water retention, which subsequently stimulates peristalsis. In addition, magnesium ions may also stimulate the activity of nitric oxide (NO) synthase and increase the biosynthesis of the phospholipid proinflammatory mediator platelet activating factor (PAF) in the gut. NO may stimulate intestinal secretion via prostaglandin- and cyclic GMP-dependent mechanisms while PAF produces significant stimulation of colonic secretion and gastrointestinal motility. See also: Magnesium Cation (has active moiety) ... View More ...